molecular formula C10H10Cl2N4 B2452353 2,6-dichloro-9-cyclopentyl-9H-purine CAS No. 211733-67-4

2,6-dichloro-9-cyclopentyl-9H-purine

Katalognummer: B2452353
CAS-Nummer: 211733-67-4
Molekulargewicht: 257.12
InChI-Schlüssel: TVGDBGPLYZULGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-dichloro-9-cyclopentyl-9H-purine, also known as CP-8022, is a compound in the field of medicinal chemistry. It has a molecular formula of C10H10Cl2N4 and an average mass of 257.119 Da .


Synthesis Analysis

The synthesis of this compound involves heating the compound in ethanol with triethylamine . This process is carried out at reflux for 15 hours, after which the solid is filtered to give the title compound as a white solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This core is substituted at the 2 and 6 positions with chlorine atoms and at the 9 position with a cyclopentyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically carried out with triethylamine . For example, it can react with 3-iodobenzylamine hydrochloride in dry ethanol to give a new compound .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 257.12, and its monoisotopic mass is 256.028259 Da .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

2,6-dichloro-9-cyclopentyl-9H-purine has been utilized in the synthesis of biologically active compounds. For example, Kozai and Maruyama (1999) synthesized 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine, which demonstrated significant inhibition of phosphodiesterase (PDE) isozymes, particularly PDE2 and PDE4, indicating potential therapeutic applications (Kozai & Maruyama, 1999).

Radiolabelled Precursor for Drug Development

Valsborg et al. (1995) described the synthesis of [8-14C]-2,6-dichloro-9H-purine as a radiolabelled precursor for preparing 14C-labelled nucleosides, a method with broad application in drug development (Valsborg et al., 1995).

Resolution and Stereochemistry Studies

Quezada et al. (2001) conducted resolution of racemic carbonucleosides including cis-6-chloro-9-[2-(hydroxymethyl)cyclopentyl]-9H-purine, using HPLC and determined their absolute configurations through NMR studies. This work is critical for understanding the stereochemical aspects of these compounds (Quezada et al., 2001).

Catalytic Activity Studies

Tumma, Nagaraju, and Reddy (2010) investigated the catalytic activity of alumina in reactions involving 2,6-dichloropurine hydrochloride. They discovered that the product selectivity depended on the stability of the carbocation generated from the alcohol, providing insights into the chemical properties of these compounds (Tumma et al., 2010).

Antimicrobial and Antituberculosis Drug Development

Bakkestuen, Gundersen, and Utenova (2005) synthesized derivatives of 2,6-dichloro-9H-purine and evaluated them for antimicrobial activity, particularly against Mycobacterium tuberculosis. These studies contribute to the development of new antimicrobial and antituberculosis drugs (Bakkestuen et al., 2005).

Synthesis of Azido and Triazolyl Purine Ribonucleosides

Līpiņš et al. (2021) described the synthesis of 6‐amino/thio‐2‐triazolylpurine ribonucleosides, starting from 2,6-dichloro-9H-purine. This research is significant for the development of nucleoside analogs and their potential applications in medicinal chemistry (Līpiņš et al., 2021).

Intermediate for Peptidic Nucleic Acid Synthesis

Chan et al. (1995) explored the use of 9-(carboxymethyl)-2,6-dichloropurine ethyl ester as an intermediate in the synthesis of peptidic nucleic acids (PNAs), which have important implications in the field of synthetic biology and drug design (Chan et al., 1995).

Antimalarial Drug Development

Verma et al. (2022) synthesized and evaluated 2,6-dichloro-9H-purine derivatives for antimalarial activity. They identified compounds with promising activity against drug-resistant strains of Plasmodium falciparum, highlighting the potential of these derivatives in developing new antimalarial drugs (Verma et al., 2022).

Zukünftige Richtungen

The future directions for research on 2,6-dichloro-9-cyclopentyl-9H-purine could involve further exploration of its antitumor activity and the structural requirements determining its biological properties .

Eigenschaften

IUPAC Name

2,6-dichloro-9-cyclopentylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGDBGPLYZULGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dissolve 2,6-dichloropurine (1, 680 mg, 3.60 mmol), cyclopentanol (2a, 260 mg, 3.02 mmol), and triphenyl phosphine (950 mg, 3.60 mmol) in dry THF (20 mL) and cool to 0° C. Add diethyl azodicarboxylate (DEAD, 570 μL, 3.60 mmol) dropwise over a period of 15 minutes under a nitrogen atmosphere. Stir the resulting solution for 60 hours at room temperature. Evaporate the solvent in vacuo, charge directly onto a 500 g silica gel column, and elute with DCM and concentrate the desired fractions to give 2,6-dichloro-9-cyclopentyl-9H-purine (3a).
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
570 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve cyclopentanol (260 mg, 3.02 mmol), 2,6-dichloropurine (680 mg, 3.60 mmol) and triphenyl phosphine (950 mg, 3.60 mmol) in dry THF (20 mL) and cool to 0° C. Add diethyl azodicarboxylate (570 μL, 3.60 mmol) dropwise over a period of 15 minutes under a nitrogen atmosphere. Stir the resulting solution for 60 hours at room temperature. Evaporate the solvent in vacuo, charge directly onto a silica gel column, and elute with methylene chloride to give the title compound as a crude mixture.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
570 μL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.